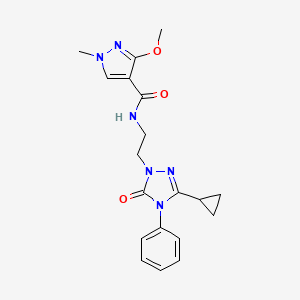
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by research findings.
Structural Characteristics
The compound features a complex structure comprising several pharmacophores:
- Triazole Ring : Known for its role in enhancing bioactivity through hydrogen bonding.
- Pyrazole Moiety : Often associated with anti-inflammatory and analgesic properties.
- Carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.
Molecular Formula : C₁₈H₁₈N₄O₂
Molecular Weight : 334.36 g/mol
CAS Number : 1396758-54-5
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the cyclopropyl group to enhance structural rigidity.
- Attachment of the pyrazole and carboxamide moieties through amide coupling reactions.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrazole structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazole derivative A | <0.24 | Effective against Staphylococcus aureus |
| Triazole derivative B | <0.30 | Effective against Escherichia coli |
These results suggest that the compound may inhibit bacterial growth by interfering with essential cellular processes.
Antiviral Activity
The compound's structural features also suggest potential antiviral activity. Research on related triazole-containing compounds has demonstrated efficacy against β-coronaviruses, including SARS-CoV and MHV (Mouse Hepatitis Virus). The mechanism involves inhibition of specific kinases that are crucial for viral replication.
Anticancer Potential
Several studies have reported that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with cell cycle regulation.
For instance:
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induces apoptosis |
| MCF7 (breast cancer) | 20 | Inhibits proliferation |
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives in a preclinical setting. The study highlighted the importance of structural modifications in enhancing biological activity:
- Modification of the triazole nitrogen positions significantly influenced kinase inhibition potency.
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-23-12-15(18(22-23)28-2)17(26)20-10-11-24-19(27)25(14-6-4-3-5-7-14)16(21-24)13-8-9-13/h3-7,12-13H,8-11H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEJZCSHRJCMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













